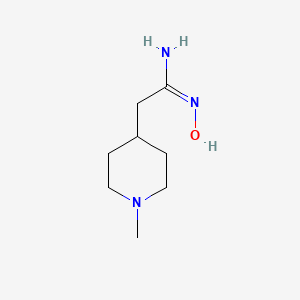
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of ethanimidamide, featuring a piperidine ring substituted with a methyl group and a hydroxy group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide typically involves the reaction of 1-methylpiperidine with ethanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydroxylamine to introduce the hydroxy group, yielding the final compound.
Industrial Production Methods
Industrial production of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanone.
Reduction: Formation of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanamine.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(4-Ethylpiperidin-1-yl)ethanamine
- 1-Methyl-4-piperidinamine
Uniqueness
(1E)-N’-Hydroxy(1-methylpiperidin-4-yl)ethanimidamide is unique due to the presence of both a hydroxy group and an imidamide group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
生物活性
(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxyl group and a piperidine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
Mechanism of Action
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related pathologies .
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways crucial for cellular responses to stimuli .
Anticancer Potential
Preliminary studies suggest that this compound could act as an inhibitor of eukaryotic initiation factor 4E (eIF4E), which is implicated in cancer progression. Inhibition of eIF4E may disrupt the translation of oncogenic mRNAs, thereby exerting anticancer effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Neuroprotective Effects
Inhibitors targeting JNK3, which is primarily expressed in the brain, have shown promise in protecting neuronal cells from apoptosis. This suggests that this compound may also possess neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases .
Synthesis and Analytical Methods
The synthesis of this compound involves multi-step organic reactions. Common methods include:
- Formation of Acetimidamide : Utilizing acetic anhydride and piperidine derivatives.
- Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield.
属性
CAS 编号 |
1217885-76-1 |
|---|---|
分子式 |
C8H17N3O |
分子量 |
171.24 g/mol |
IUPAC 名称 |
N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
InChI 键 |
OZOVEEGYIBBXPG-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)CC(=NO)N |
手性 SMILES |
CN1CCC(CC1)C/C(=N/O)/N |
规范 SMILES |
CN1CCC(CC1)CC(=NO)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















